3-(4-Fluorophenyl)pyrazin-2(1H)-one
Description
The Versatile Pyrazinone Scaffold
Pyrazinones are a class of nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules. The pyrazinone scaffold, a six-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in a variety of biological interactions. Its derivatives are known to exhibit a wide range of pharmacological activities, including acting as inhibitors for various enzymes.
The Impact of Fluorine Substitution
The introduction of a fluorine atom into organic molecules is a widely used strategy in medicinal chemistry and material science. The high electronegativity and small size of fluorine can significantly alter a molecule's physicochemical properties, such as its metabolic stability, binding affinity to biological targets, and electronic characteristics. In the case of 3-(4-Fluorophenyl)pyrazin-2(1H)-one, the 4-fluoro substituent on the phenyl ring is expected to enhance its biological activity and pharmacokinetic profile.
Charting New Territories with Pyrazinone Derivatives
The development of novel pyrazinone derivatives is an active area of research. Scientists are exploring new synthetic methodologies to create diverse libraries of these compounds and are employing advanced screening techniques to identify candidates with potential therapeutic or material science applications. Research has shown that modifications to the pyrazinone core can lead to compounds with a range of activities. For instance, some derivatives of the related oxazolo[3,4-a]pyrazine have been investigated as neuropeptide S receptor antagonists nih.gov.
The Scientific Quest for this compound
The focused investigation into this compound is driven by the hypothesis that the combination of the pyrazinone scaffold and the 4-fluorophenyl group will result in a molecule with unique and valuable properties. The presence of the fluorophenyl moiety is a common feature in many active pharmaceutical ingredients. While specific research on this exact compound is not widely published, the broader class of fluorinated phenylpyrazoles and related heterocyclic systems has been the subject of extensive study for their potential as androgen receptor antagonists nih.gov, highlighting the general interest in such fluorinated scaffolds. The exploration of this specific derivative is a logical step in the systematic evaluation of novel chemical entities.
Interactive Data Table: Physicochemical Properties of Related Compounds
To provide context for the potential properties of this compound, the following table presents data for structurally related fluorinated heterocyclic compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine sigmaaldrich.com | C11H8FN5 | 229.22 | 1.5 |
| Tris(4-fluorophenyl)phosphine nih.gov | C18H12F3P | 316.26 | 5.4 |
| 3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one nih.gov | C24H21F2NO3 | 409.43 | 2.8 |
Note: Data for the exact compound this compound is not available. The data presented is for related fluorinated heterocyclic compounds to provide a comparative context.
Detailed Research Findings on Related Scaffolds
While direct research on this compound is limited, studies on analogous structures provide valuable insights. For example, research into nih.govsigmaaldrich.comscirp.orgtriazolo[4,3-a]pyrazine derivatives has identified them as potent dual c-Met/VEGFR-2 inhibitors, with some compounds showing significant antiproliferative activity against various cancer cell lines nih.gov. Furthermore, the synthesis of fluorinated 1,2,4-triazino[3,4-b] nih.govnih.govscirp.orgthiadiazolones has been explored for their potential as antiviral and anthelmintic agents scirp.orgresearchgate.net. These findings underscore the potential of nitrogen-containing heterocyclic systems bearing a fluorophenyl group to yield compounds with significant biological activity.
Historical and Current Synthetic Routes to Pyrazinones
The pyrazinone core is a prevalent scaffold in numerous biologically active molecules. nih.gov Over the years, a variety of synthetic strategies have been developed for the construction of this heterocyclic system, ranging from classical multi-step sequences to more sophisticated convergent and divergent approaches.
Convergent and Divergent Synthetic Approaches
Conversely, a divergent synthesis starts from a common intermediate that is subsequently elaborated into a library of structurally related compounds. This strategy is highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. For pyrazinones, a common core could be functionalized at different positions in a divergent manner to explore the impact of various substituents on biological activity.
Optimized Synthesis of this compound
The optimized synthesis of this compound hinges on the careful selection of precursors, meticulous control of reaction conditions, and the application of modern synthetic techniques to enhance yield, selectivity, and sustainability.
Precursor Synthesis and Purification Techniques
The primary precursors for the synthesis of this compound are typically an α-amino amide bearing the 4-fluorophenyl group and a glyoxal derivative.
2-Amino-2-(4-fluorophenyl)acetamide: The synthesis of this crucial precursor can be approached through several routes. One common method involves the Strecker synthesis from 4-fluorobenzaldehyde, followed by hydrolysis of the resulting aminonitrile. Another approach is the amination of an α-halo-N-(4-fluorophenyl)acetamide. For instance, 2-bromo-N-(4-chlorophenyl)acetamide has been reacted with various amines to produce the corresponding 2-amino-N-(aryl)acetamide derivatives. irejournals.com A similar strategy could be adapted for the fluorine-substituted analogue. The purification of this precursor is critical and is typically achieved by recrystallization or column chromatography to ensure high purity for the subsequent cyclization step.
Glyoxal: Glyoxal is commercially available, often as an aqueous solution. For the synthesis of pyrazinones, it is used as the 1,2-dicarbonyl component that reacts with the α-amino amide.
The purification of the final product, this compound, and its precursors often involves standard laboratory techniques. Column chromatography on silica gel is a common method for isolating the desired compound from reaction mixtures. mdpi.com The choice of eluent is crucial for achieving good separation. Recrystallization from a suitable solvent system is another effective method for obtaining highly pure crystalline material.
Reaction Condition Optimization for Enhanced Yield and Selectivity
The cyclocondensation reaction between 2-amino-2-(4-fluorophenyl)acetamide and glyoxal is the key step in forming the pyrazinone ring. The optimization of reaction conditions is paramount to maximize the yield and selectivity of this transformation.
| Parameter | Condition | Effect on Yield and Selectivity |
| Solvent | Ethanol, Methanol, Acetic Acid | The polarity and proticity of the solvent can significantly influence the reaction rate and yield. Alcohols are commonly used. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally accelerate the reaction but may also lead to the formation of side products. |
| pH | Acidic, Neutral, or Basic | The pH of the reaction medium can affect the reactivity of the amine and carbonyl groups. Mildly acidic or basic conditions are often employed. |
| Catalyst | Acid or Base Catalysis | Catalysts can facilitate the condensation and cyclization steps, leading to improved reaction times and yields. |
This is an interactive data table. Users can sort and filter the data to explore the impact of different reaction parameters.
Systematic variation of these parameters allows for the determination of the optimal conditions for the synthesis of this compound. For instance, running the reaction in refluxing ethanol with a catalytic amount of acetic acid might provide a good balance between reaction rate and product purity.
Microwave-Assisted and Green Chemistry Methodologies
In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) and green chemistry principles have been successfully applied to the synthesis of pyrazinones and other heterocyclic compounds.
Microwave-Assisted Synthesis:
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov The direct and efficient heating of the reaction mixture under microwave conditions can lead to cleaner reactions with fewer side products. The synthesis of pyrazinones via the condensation of α-amino amides and 1,2-dicarbonyl compounds is amenable to microwave heating. nih.gov
| Precursors | Microwave Conditions | Reaction Time | Yield | Reference |
| 2-Acetylnaphthalene, Benzaldehyde, Hydrazine | 300 W | 2-12 min | 82-99% | nih.gov |
| Aryl hydrazines, α-cyanoketone | 1 M HCl | 10-15 min | 70-90% | youtube.com |
This interactive table showcases examples of microwave-assisted synthesis of related heterocyclic compounds, highlighting the significant reduction in reaction time and high yields achievable.
Green Chemistry Methodologies:
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. impactfactor.org In the context of pyrazinone synthesis, this can be achieved through several approaches:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. semanticscholar.orgimpactfactor.org Aqueous reaction media are particularly attractive due to the low cost, non-flammability, and low toxicity of water. ijarsct.co.in
Catalysis: Employing reusable and non-toxic catalysts, such as ZnO nanoparticles, can enhance reaction efficiency and facilitate easier product purification. ijarsct.co.in
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for example, by grinding the reactants together (mechanochemistry), represents a highly sustainable approach. nih.gov
The application of these green methodologies not only reduces the environmental impact of the synthesis but can also lead to improved economic viability and safety.
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-6H,(H,13,14) |
InChI Key |
PBLRJHNSZMRCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CNC2=O)F |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 3 4 Fluorophenyl Pyrazin 2 1h One and Its Analogs
Methodologies for Structural Elucidation (e.g., 2D NMR Spectroscopy, High-Resolution Mass Spectrometry)
The definitive identification and structural confirmation of 3-(4-Fluorophenyl)pyrazin-2(1H)-one and related compounds rely on a combination of sophisticated spectroscopic techniques, primarily two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Two-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules. rsc.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. A COSY spectrum reveals proton-proton couplings within the molecule, allowing for the mapping of adjacent protons. For this compound, this would show correlations between the protons on the pyrazinone ring and within the fluorophenyl substituent. HSQC spectra correlate each proton with its directly attached carbon atom, providing a clear map of C-H bonds. HMBC spectra, on the other hand, reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, the proton on the pyrazinone ring would show a correlation to the carbon atoms in the phenyl ring, confirming their connectivity.
High-resolution mass spectrometry is employed to determine the precise elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, distinguishing it from other isomers or compounds with a similar nominal mass.
| Analogous Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 2,5-bis(3-fluorophenyl)pyrazine | 8.94 (s, 2H), 7.84-7.88 (m, 4H), 7.47-7.51 (m, 2H), 7.16-7.19 (m, 2H) | 164.6, 162.1, 150.3, 140.2, 138.5, 138.4, 130.6, 130.5, 122.5, 122.4, 117.1, 116.9, 114.1, 113.9 |
Table 1: NMR Data for an Analogous Fluorophenyl-Substituted Pyrazine (B50134). nih.gov
Vibrational Spectroscopic Analysis (FT-IR, FT-Raman) for Molecular Structure and Bonding Investigations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, and it is particularly sensitive to polar bonds. nih.gov For this compound, the FT-IR spectrum would be expected to show characteristic bands for the N-H stretch of the amide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretch of the pyrazinone ring (around 1650-1680 cm⁻¹), C=N stretching vibrations, and the C-F stretch of the fluorophenyl group (usually in the 1000-1100 cm⁻¹ region). In a related compound, flurazepam, which contains a 5-(2-fluorophenyl) group, a strong C=O stretching absorption is observed near 1680 cm⁻¹. researchgate.net
FT-Raman spectroscopy, on the other hand, is a scattering technique that is more sensitive to non-polar bonds and symmetric vibrations. nih.gov It would be particularly useful for identifying the C=C stretching modes of the pyrazine and phenyl rings, as well as the symmetric vibrations of the pyrazinone core. For flurazepam, the C=N stretch is identified as a very strong line near 1615 cm⁻¹ in the Raman spectrum. researchgate.net The combination of both FT-IR and FT-Raman allows for a more complete vibrational assignment.
While specific spectral data for this compound is not detailed in the provided search results, the table below lists expected vibrational modes based on characteristic group frequencies and data from analogous structures.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |
| N-H Stretch | 3200-3400 | FT-IR |
| C=O Stretch | 1650-1680 | FT-IR |
| C=N Stretch | 1600-1630 | FT-Raman |
| Aromatic C=C Stretch | 1450-1600 | FT-IR & FT-Raman |
| C-F Stretch | 1000-1100 | FT-IR |
Table 2: Expected Vibrational Frequencies for this compound.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice. nih.gov While a specific crystal structure for this compound was not found in the searched literature, the principles of its analysis can be discussed based on studies of related pyrazine derivatives. mdpi.comresearchgate.net
Conformational Analysis and Tautomerism Studies
The planarity of the pyrazinone ring and the rotational orientation of the fluorophenyl group are key conformational features that would be revealed by X-ray diffraction. The dihedral angle between the pyrazinone and phenyl rings is of particular interest as it influences the degree of electronic conjugation between the two ring systems. In similar structures, these rings are often not coplanar due to steric hindrance. mdpi.com
Pyrazin-2(1H)-ones can exist in tautomeric forms, primarily the lactam (amide) form and the lactim (enol) form. Single-crystal X-ray diffraction can definitively identify the dominant tautomer in the solid state by locating the position of the hydrogen atom on either the nitrogen or the oxygen of the amide group. For most pyrazinones, the lactam form is the more stable tautomer.
Intermolecular Interactions and Crystal Packing Analysis (e.g., π-π stacking)
The way molecules pack in a crystal is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant interaction, with the N-H group of one molecule acting as a hydrogen bond donor to the C=O group of a neighboring molecule, often forming chains or dimers. researchgate.net
Chiroptical Properties and Chirality at a Molecular Level
Chirality refers to the property of a molecule being non-superimposable on its mirror image. While this compound is an achiral molecule as it possesses a plane of symmetry, the concepts of chirality and chiroptical properties are important in the broader context of pyrazine derivatives.
Chiroptical properties, such as circular dichroism (CD), are observed for chiral molecules. A molecule can be chiral if it contains a stereocenter or exhibits axial or planar chirality. For a pyrazine derivative to be chiral, it would need to be substituted with a chiral group or be part of a larger, asymmetric structure. For instance, the incorporation of an intrinsically chiral moiety, such as a binaphthyl group, into a related heterocyclic system has been shown to induce chiroptical activity.
In the case of this compound, while the molecule itself is achiral, it could potentially crystallize in a chiral space group. In such a scenario, the bulk crystalline material would exhibit chiroptical properties due to the dissymmetric arrangement of the molecules in the crystal lattice. However, this is a property of the crystal packing rather than the individual molecule.
No Published Computational Studies Found for this compound
Following a comprehensive search of available scientific literature and databases, no specific computational chemistry or theoretical investigation studies were identified for the chemical compound this compound. Despite employing targeted search queries for Density Functional Theory (DFT) analysis, molecular dynamics simulations, and computational prediction of spectroscopic parameters related to this specific molecule, no dedicated research articles or datasets were found.
The initial search for broader topics in computational chemistry of related heterocyclic compounds yielded results on various pyrazole (B372694), oxazolo[3,4-a]pyrazine, and tetrapyrazinoporphyrazine derivatives. These studies demonstrate the application of computational methods such as geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis to understand the electronic structure and reactivity of different, but not the requested, molecular systems.
However, the explicit focus of the user's request on "this compound" necessitates data specific to this compound. The absence of such specific data in the public domain prevents the generation of a scientifically accurate and informative article as per the provided detailed outline. The requested computational analyses, including quantum chemical calculations and molecular dynamics simulations, have not been published for this particular molecule.
Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and in-depth analysis for each specified subsection for this compound at this time. Further research and publication in the field of computational chemistry focusing on this specific compound would be required to fulfill such a request.
Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenyl Pyrazin 2 1h One
In Silico Pharmacokinetic and ADME Property Prediction Methodologies
The development of new therapeutic agents requires early assessment of their pharmacokinetic profiles, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico methodologies provide a rapid and cost-effective means to predict these properties, allowing for the early identification of candidates with favorable characteristics and the weeding out of those with potential liabilities. For novel compounds like 3-(4-Fluorophenyl)pyrazin-2(1H)-one, computational screening is the first step in evaluating their drug-like potential.
A variety of computational tools and models are available for the prediction of ADME properties. These platforms, such as SwissADME, pkCSM, and QikProp, utilize algorithms based on a compound's structure to estimate its pharmacokinetic behavior. mdpi.comijprajournal.com The predictions are typically grounded in quantitative structure-activity relationships (QSAR) derived from large datasets of experimentally characterized molecules.
Key aspects of the in silico ADME assessment for a compound like this compound would involve the evaluation of several physicochemical and pharmacokinetic parameters. These predictions help in understanding the potential oral bioavailability and systemic exposure of the compound. While specific experimental data on this compound is not publicly available, the following sections detail the standard methodologies and the types of data that would be generated in such a computational study.
Physicochemical Properties and Drug-Likeness
A primary step in in silico ADME prediction is the calculation of fundamental physicochemical properties that influence a drug's behavior in the body. These properties are often evaluated against established "rules" for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
For this compound, a hypothetical analysis would generate data similar to that presented in the table below.
| Property | Predicted Value | Compliance with Lipinski's Rule |
| Molecular Weight | (Value would be calculated) | Yes/No |
| logP | (Value would be predicted) | Yes/No |
| Hydrogen Bond Donors | (Value would be determined) | Yes/No |
| Hydrogen Bond Acceptors | (Value would be determined) | Yes/No |
| Molar Refractivity | (Value would be calculated) | N/A |
| Topological Polar Surface Area (TPSA) | (Value would be calculated) | N/A |
Pharmacokinetic Predictions
Beyond basic physicochemical properties, computational models can predict more complex pharmacokinetic outcomes. These predictions provide insights into how the compound will be absorbed, distributed throughout the body, metabolized, and ultimately excreted.
Absorption: Human intestinal absorption (HIA) is a critical parameter for orally administered drugs. Computational models predict the percentage of a drug that will be absorbed from the gut into the bloodstream. researchgate.net
Distribution: The volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB) are key distribution parameters. Plasma protein binding (PPB) is also a crucial factor, as only the unbound fraction of a drug is typically active. researchgate.net
Metabolism: The prediction of metabolic pathways is essential. This includes identifying the cytochrome P450 (CYP) enzymes that are likely to metabolize the compound. Inhibition of these enzymes can lead to drug-drug interactions.
Excretion: The total clearance of the drug is predicted, which helps in estimating its half-life in the body.
A summary of predicted pharmacokinetic properties for this compound would be presented in a table similar to the one below.
| Parameter | Predicted Value |
| Human Intestinal Absorption (%) | (Predicted Percentage) |
| Blood-Brain Barrier (BBB) Permeability | (Yes/No or numerical value) |
| P-glycoprotein Substrate | (Yes/No) |
| CYP1A2 Inhibitor | (Yes/No) |
| CYP2C19 Inhibitor | (Yes/No) |
| CYP2C9 Inhibitor | (Yes/No) |
| CYP2D6 Inhibitor | (Yes/No) |
| CYP3A4 Inhibitor | (Yes/No) |
| Total Clearance (log ml/min/kg) | (Predicted Value) |
Toxicity Predictions
Early prediction of potential toxicity is a cornerstone of modern drug discovery. In silico models can flag potential liabilities such as mutagenicity, carcinogenicity, and hepatotoxicity. For instance, the Ames test for mutagenicity can be simulated computationally. Other predictions can include the maximum tolerated dose (MTD) and the LD50 value in rodents. ijprajournal.com
| Toxicity Endpoint | Prediction |
| AMES Mutagenicity | (Positive/Negative) |
| Hepatotoxicity | (Yes/No) |
| Skin Sensitization | (Yes/No) |
| LD50 (rat, oral) | (Predicted Value in mg/kg) |
| Maximum Tolerated Dose (human) | (Predicted Value in mg/kg/day) |
By integrating these various in silico predictions, a comprehensive pharmacokinetic and safety profile of this compound can be constructed. This computational assessment is invaluable for guiding further experimental studies, such as in vitro permeability assays and metabolic stability tests in liver microsomes, to validate the predicted properties. nih.gov
Chemical Reactivity and Transformation Studies of 3 4 Fluorophenyl Pyrazin 2 1h One
Reaction Mechanisms and Pathways for Pyrazinone Transformations
The reactivity of the pyrazinone ring is multifaceted, allowing for a variety of transformations. The core structure can undergo several types of reactions, influenced by the substituents on the ring. For 3-(4-Fluorophenyl)pyrazin-2(1H)-one, the electron-withdrawing nature of the fluorophenyl group at the C-3 position and the inherent electronic properties of the pyrazinone system dictate its reactivity.
Pyrazinones are known to be involved in cycloaddition reactions. nih.gov Specifically, 1H-pyrazinium-3-olates, which can be generated from 2(1H)-pyrazinones through N-alkylation and deprotonation, participate in 1,3-dipolar cycloadditions. nih.gov This pathway allows for the construction of complex, fused heterocyclic systems.
Furthermore, the pyrazinone ring can be synthesized through various methods, which also provides insight into its potential for transformation. One of the fundamental approaches involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org This reaction forms the N-1 to C-6 and N-4 to C-5 bonds, constructing the pyrazinone core. rsc.org Variations of this method, such as the Tota and Elderfield synthesis, utilize an α-amino ketone or aldehyde and an α-haloacetyl halide, followed by reaction with ammonia (B1221849) and subsequent oxidation to yield the pyrazinone. nih.govrsc.org
The pyrazinone nucleus can also be formed from diketopiperazines, which are readily available precursors. nih.gov Treatment with reagents like phosphoryl chloride can lead to the formation of chloropyrazines, which are then converted to pyrazinones. nih.gov
Role as a Building Block in Complex Molecular Architectures
The 2(1H)-pyrazinone scaffold is a crucial building block in the synthesis of a wide array of biologically active molecules and natural products. nih.govacs.org Its structural features allow for the creation of diverse and complex molecular architectures.
Pyrazinones serve as key intermediates in the synthesis of pharmacologically active derivatives. nih.gov For example, they are found in molecules with applications in medicinal chemistry programs, including the development of novel therapeutic agents. nih.govacs.org The pyrazinone core can be embedded within larger peptide structures, where it can act as a conformational constraint and improve properties such as lipophilicity and resistance to enzymatic degradation. rsc.org
The versatility of 3,5-dihalo-2(1H)-pyrazinones as building blocks is particularly noteworthy. nih.gov These compounds can be selectively functionalized at different positions, enabling the systematic construction of complex target molecules. nih.gov
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of pyrazinone derivatives has been a subject of study, revealing pathways for unique transformations. While specific data for this compound is not detailed in the provided results, the general reactivity of pyrazinones and related heterocyclic systems can be extrapolated.
Electrochemical Reactivity: The electrochemical reduction of pyrazinone derivatives is pH-dependent. researchgate.net Studies on similar structures, like 2-hydroxy-3-phenyl-6-methylpyrazine, show that at low pH, the protonated species undergoes a two-electron, two-proton reduction. researchgate.net At intermediate pH values, the non-protonated species is protonated at the electrode surface before undergoing reduction. researchgate.net As the pH increases further, the protonation step becomes rate-limiting. researchgate.net This behavior suggests that the electrochemical reduction of this compound would also be sensitive to pH, likely involving the reduction of the pyrazinone ring.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Fluorophenyl Pyrazin 2 1h One Derivatives
Design and Synthesis of Analogs for SAR/SPR Profiling
The design of analogs of 3-(4-fluorophenyl)pyrazin-2(1H)-one typically involves modifications at several key positions of the pyrazinone ring and the pendant phenyl group to probe the chemical space around the core scaffold. Synthetic strategies are often versatile to allow for the introduction of a diverse range of substituents.
A common approach to synthesizing 3-aryl-pyrazin-2(1H)-one derivatives begins with the condensation of an α-amino acid with an α-keto ester, followed by cyclization. For the synthesis of analogs of this compound, this would involve the reaction of a glycine (B1666218) derivative with an ester of 2-oxo-2-(4-fluorophenyl)acetic acid, followed by intramolecular cyclization and subsequent modifications.
To explore the SAR, analogs are designed with variations at the following positions:
N1-position of the pyrazinone ring: Alkylation or arylation at this position can influence the compound's lipophilicity and hydrogen bonding capacity.
C5 and C6 positions of the pyrazinone ring: Introduction of substituents at these positions can affect the electronic properties and conformation of the ring.
Substituents on the phenyl ring: Moving the fluorine atom to other positions (ortho, meta) or replacing it with other electron-withdrawing or electron-donating groups can significantly impact the electronic and steric properties of the molecule.
For instance, a series of 2- and 3-substituted-3-phenylpropyl analogs of piperazine (B1678402) derivatives have been synthesized to study the effects of substituents on their binding affinity to dopamine (B1211576) and serotonin (B10506) transporters. nih.gov While not directly on the pyrazinone core, these studies highlight the importance of the position and nature of substituents on a phenyl ring for biological activity.
Table 1: Representative Analogs of 3-Aryl-pyrazin-2(1H)-one for SAR/SPR Studies
| Compound ID | R1 (at N1) | R2 (at C5) | R3 (at C6) | Aryl Group (at C3) |
| 1 | H | H | H | 4-Fluorophenyl |
| 2 | CH₃ | H | H | 4-Fluorophenyl |
| 3 | H | CH₃ | H | 4-Fluorophenyl |
| 4 | H | H | H | 4-Chlorophenyl |
| 5 | H | H | H | 4-Methoxyphenyl |
| 6 | H | H | H | 2,4-Dichlorophenyl |
The synthesis of such analogs often employs multi-step reaction sequences, which may include protection and deprotection steps to achieve the desired regioselectivity. The purification and characterization of these compounds are typically performed using standard techniques like column chromatography, NMR spectroscopy, and mass spectrometry.
Rational Design Principles Based on Computational and Experimental Data
Rational drug design for pyrazinone derivatives often integrates computational methods with experimental data to guide the synthesis of more effective compounds. nih.govwiley.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to understand the interactions between the ligands and their biological targets.
Pharmacophore modeling, a ligand-based approach, is particularly useful when the three-dimensional structure of the target protein is unknown. nih.govmdpi.commdpi.com For a series of N3-phenylpyrazinones acting as corticotropin-releasing factor 1 (CRF1) receptor antagonists, a six-point pharmacophore model was developed. nih.gov This model identified two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring as crucial features for antagonist activity. nih.gov Such models can guide the design of new this compound analogs with potentially improved affinity for their targets.
Molecular docking studies can predict the binding modes of pyrazinone derivatives within the active site of a target protein. For example, in the design of pyridopyrazinone-based PDE5 inhibitors, docking simulations revealed key interactions with the enzyme's active site, rationalizing the observed inhibitory activities. researchgate.net These computational insights allow for the strategic placement of functional groups to enhance binding affinity and selectivity.
Experimental data from techniques like X-ray crystallography of ligand-protein complexes provide invaluable information for structure-based drug design. This data can reveal the precise orientation of the ligand in the binding pocket and highlight key interactions that can be optimized.
Investigation of Key Pharmacophoric Elements within the Pyrazinone Structure
The pyrazinone scaffold is recognized as a key element in a variety of biologically active molecules. nih.gov The core structure presents several key pharmacophoric features that contribute to its biological activity.
Hydrogen Bond Donor/Acceptor Sites: The pyrazinone ring contains a lactam moiety with a nitrogen atom that can act as a hydrogen bond donor and a carbonyl oxygen that serves as a hydrogen bond acceptor. These features are often critical for anchoring the molecule within a protein's binding site.
Aromatic Ring: The 3-phenyl group provides a hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target. The substitution pattern on this ring is a key determinant of activity.
In the context of CRF1 antagonists, pharmacophore modeling identified the essential spatial arrangement of hydrogen bond acceptors, a donor, hydrophobic regions, and an aromatic ring for potent activity. nih.gov The pyrazinone core itself often serves as a central scaffold to correctly position these pharmacophoric elements for optimal interaction with the biological target. The pyrazinone scaffold is a common motif in natural products with a wide range of biological activities, including roles as signaling molecules in bacteria. nih.gov
Substituent Effects on Electronic and Steric Properties
Electronic Effects: The nature of the substituent on the phenyl ring can significantly alter the electronic properties of the entire molecule. Electron-withdrawing groups, such as the fluorine atom in the parent compound, can impact the molecule's ability to participate in hydrogen bonding and other electronic interactions. nih.gov Conversely, introducing electron-donating groups, like a methoxy (B1213986) group, would increase the electron density on the phenyl ring and could alter the binding mode or affinity for the target. Studies on other heterocyclic systems have demonstrated that electron-withdrawing substituents on a pyridine (B92270) ring decrease the electron density on the nitrogen atom, thereby reducing its donor capability. nih.gov
Steric Effects: The size and shape of the substituents also have a profound impact on the molecule's ability to fit into a binding pocket. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, larger groups can form favorable van der Waals interactions within a spacious binding site. For example, in a series of 3,5-diarylpyrazole derivatives, the introduction of different sized substituents at the 3(5)-position led to variations in inhibitory activity, demonstrating the importance of steric factors.
Table 2: Predicted Effects of Phenyl Ring Substituents on the Properties of 3-Aryl-pyrazin-2(1H)-one
| Substituent at para-position | Electronic Effect | Predicted Impact on Hydrogen Bonding | Potential Steric Influence |
| -F (Fluoro) | Electron-withdrawing | May strengthen H-bond donor capacity of N1-H | Minimal |
| -Cl (Chloro) | Electron-withdrawing | Similar to fluoro, may strengthen N1-H H-bonding | Minor increase in steric bulk |
| -CH₃ (Methyl) | Electron-donating | May weaken H-bond donor capacity of N1-H | Minor increase in steric bulk |
| -OCH₃ (Methoxy) | Electron-donating | May weaken H-bond donor capacity of N1-H | Moderate increase in steric bulk |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Expected to significantly strengthen N1-H H-bonding | Moderate increase in steric bulk |
The interplay of these electronic and steric effects is complex and often target-dependent. A systematic exploration of these properties through the synthesis and evaluation of a diverse set of analogs is essential for developing a comprehensive SAR and SPR profile for this compound derivatives.
Mechanistic Investigations of Molecular Interactions in Vitro and Ex Vivo Studies
Molecular Basis of Enzyme Inhibition by 3-(4-Fluorophenyl)pyrazin-2(1H)-one Analogs
Derivatives of this compound have demonstrated inhibitory activity against a range of enzymes, highlighting their potential as therapeutic agents. The molecular basis of this inhibition has been explored through detailed characterization of specific enzyme targets and kinetic studies.
Research has identified several key enzymes that are targeted by analogs of this compound. These include Takeda G-protein-coupled receptor 5 (TGR5), Poly(ADP-ribose) polymerase 1/2 (PARP1/2), FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), p300 histone acetyltransferase (HAT), and D-amino acid oxidase (DAO).
One study focused on a series of pyrazinone derivatives as inhibitors of p300 HAT . The structure-activity relationship (SAR) studies revealed that the pyrazinone core is a crucial element for the inhibitory activity. Specifically, compounds with a phenyl group at the 3-position of the pyrazinone ring, similar to the core structure of this compound, were found to be effective inhibitors.
Another area of investigation has been the inhibition of D-amino acid oxidase (DAO) . A series of pyrazin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit human D-amino acid oxidase (hDAO). The most potent compound identified in this series exhibited an IC50 value of 0.23 μM. Structural analysis indicated that the pyrazinone ring is a key feature for this inhibitory activity.
Furthermore, certain pyrazinone analogs have been explored as inhibitors of PARP1/2 . These enzymes are involved in DNA repair, and their inhibition is a strategy in cancer therapy. While specific data on this compound is limited, the broader class of pyrazinones has been investigated for this activity.
In the context of kinase inhibition, which is relevant to cancer and inflammatory diseases, pyrazinone-containing compounds have been evaluated against targets like FLT3 and VEGFR2 . For instance, a novel pyrazin-2(1H)-one derivative demonstrated potent inhibitory activity against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia.
The following table summarizes the inhibitory activities of some this compound analogs against various enzyme targets.
| Compound/Analog Class | Enzyme Target | Key Findings |
| Pyrazinone derivatives | p300 HAT | The pyrazinone scaffold is a valid core for developing p300 HAT inhibitors. |
| Pyrazin-2(1H)-one derivatives | hDAO | A potent inhibitor with an IC50 of 0.23 μM was identified. |
| Pyrazinone analogs | PARP1/2 | The pyrazinone structure is being explored for PARP inhibition. |
| Pyrazin-2(1H)-one derivative | FLT3 | A novel derivative showed potent inhibitory activity against the FLT3 kinase. |
Kinetic studies are crucial for understanding the mechanism by which an inhibitor interacts with its target enzyme. For the pyrazin-2(1H)-one derivatives targeting hDAO, kinetic analysis revealed a competitive mode of inhibition with respect to the substrate D-alanine. This suggests that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate.
Receptor Binding and Antagonism Mechanisms
Analogs of this compound have also been investigated for their ability to bind to and antagonize various receptors, including adenosine (B11128) A1/A2A receptors, the neurokinin-3 (NK3) receptor, and N-methyl-D-aspartate (NMDA) receptors.
A series of 3-phenyl-pyrazin-2-one derivatives were synthesized and evaluated as antagonists for the human adenosine A1 and A2A receptors . These receptors are implicated in various physiological processes, and their modulation is of therapeutic interest. The study identified compounds with affinity for both A1 and A2A receptors, with some showing selectivity for the A2A subtype.
In the realm of neuroscience, pyrazinone derivatives have been explored as antagonists of the NK3 receptor . This receptor is involved in the regulation of neurotransmitter release and is a target for the treatment of central nervous system disorders. A novel series of non-peptide NK3 receptor antagonists based on a 3-phenyl-pyrazin-2-one scaffold was developed, with some compounds exhibiting high affinity for the receptor.
Furthermore, certain pyrazinone analogs have been found to interact with the glycine (B1666218) binding site of the NMDA receptor . One such analog, a 5,6-dichloro-3-phenyl-pyrazin-2-one derivative, was identified as a potent and selective antagonist at this site.
The table below summarizes the receptor binding and antagonism findings for some analogs.
| Compound/Analog Class | Receptor Target | Key Findings |
| 3-Phenyl-pyrazin-2-one derivatives | Adenosine A1/A2A Receptors | Identified compounds with affinity for both A1 and A2A receptors, with some showing A2A selectivity. |
| 3-Phenyl-pyrazin-2-one scaffold | NK3 Receptor | Developed novel non-peptide antagonists with high affinity for the NK3 receptor. |
| 5,6-Dichloro-3-phenyl-pyrazin-2-one derivative | NMDA Receptor | Identified a potent and selective antagonist at the glycine binding site of the NMDA receptor. |
Cellular Pathway Modulation Studies
The biological effects of this compound and its analogs are often mediated through the modulation of specific cellular pathways. Research has highlighted their influence on inflammatory pathways and mitochondrial function.
One study investigated the anti-inflammatory effects of a pyrazinone derivative, noting its ability to suppress the production of pro-inflammatory mediators. This effect is likely mediated through the inhibition of signaling pathways that regulate the expression of inflammatory genes.
Another area of investigation is the role of these compounds as mitochondrial uncouplers . Mitochondrial uncoupling is a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to an increase in respiration without the production of ATP. Certain pyrazinone derivatives have been shown to possess this activity, which has implications for metabolic research.
Elucidation of Molecular Mechanisms in Antimicrobial Action (In Vitro)
The antimicrobial properties of pyrazinone derivatives have been a significant area of research. In vitro studies have sought to understand the molecular mechanisms underlying their action against various pathogens.
A series of novel pyrazin-2(1H)-one derivatives were synthesized and evaluated for their antimicrobial activity. Several compounds demonstrated significant activity against a panel of bacteria and fungi. Structure-activity relationship studies indicated that the nature and position of substituents on the pyrazinone ring are critical for antimicrobial efficacy.
Further research into the antimicrobial mechanisms of pyrazinone-based compounds has explored their potential to inhibit essential microbial enzymes or disrupt cellular processes. For instance, some pyrazinone analogs have been investigated for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Additionally, the potential of these compounds to act as quorum sensing inhibitors has been explored. Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factor expression. Inhibiting this process can render bacteria less pathogenic.
Investigations into Antiproliferative Activity in Cell Lines (In Vitro)
The antiproliferative effects of this compound analogs have been demonstrated in various cancer cell lines, suggesting their potential as anticancer agents.
A study on novel pyrazin-2(1H)-one derivatives revealed significant antiproliferative activity against several human cancer cell lines, including those from the breast, colon, and lung. The IC50 values for some of these compounds were in the low micromolar range, indicating potent cytotoxic effects.
The antiproliferative mechanism of these compounds is often linked to their ability to induce apoptosis, or programmed cell death. For example, a pyrazin-2(1H)-one derivative was shown to induce apoptosis in a human leukemia cell line by activating caspases, key executioner enzymes in the apoptotic pathway.
Furthermore, the inhibition of kinases such as FLT3 by pyrazinone derivatives contributes to their antiproliferative effects in relevant cancer cell lines. The inhibition of this kinase can block signaling pathways that promote cell proliferation and survival in certain types of leukemia.
The following table presents a summary of the antiproliferative activity of some pyrazinone analogs.
| Compound/Analog Class | Cell Line(s) | Key Findings |
| Novel pyrazin-2(1H)-one derivatives | Breast, colon, lung cancer cell lines | Demonstrated significant antiproliferative activity with low micromolar IC50 values. |
| Pyrazin-2(1H)-one derivative | Human leukemia cell line | Induced apoptosis through caspase activation. |
| Pyrazin-2(1H)-one derivative | Leukemia cell lines with FLT3 mutations | Showed potent antiproliferative activity by inhibiting FLT3 kinase. |
Target Identification and Validation Methodologies for 3 4 Fluorophenyl Pyrazin 2 1h One and Its Derivatives
Biochemical and Cell-Based Assay Development for Target Engagement
The initial stages of identifying the biological target of a novel compound and confirming its engagement rely on a suite of biochemical and cell-based assays. For pyrazinone derivatives, particularly those targeting nuclear receptors like RORγ, these assays are designed to measure direct binding to the target protein and the subsequent functional consequences in a cellular context.
A primary biochemical method for assessing target engagement is the fluorescence polarization (FP) binding assay . This assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger protein. In the context of RORγ, a fluorescently tagged ligand would be used, and the displacement of this probe by a test compound, such as a pyrazinone derivative, would indicate direct binding to the RORγ ligand-binding domain (LBD). This method was instrumental in the discovery of a series of pyrazinone RORγ antagonists, where an initial fragment screen of 50,000 compounds at a concentration of 200 μM led to the identification of 44 hits. nih.gov
Following direct binding confirmation, cell-based reporter gene assays (RGAs) are employed to determine the functional activity of the compound. Current time information in Singapore.springernature.com These assays utilize engineered cell lines that express the target receptor (e.g., RORγ) and a reporter gene (such as luciferase) under the control of a promoter containing response elements for that receptor. nih.govindigobiosciences.comgbiosciences.com An antagonist would inhibit the receptor's transcriptional activity, leading to a decrease in the reporter gene signal. For instance, in the development of pyrazinone RORγ antagonists, compounds were tested for their ability to inhibit IL-17 production in peripheral blood mononuclear cells (PBMCs), a downstream effect of RORγ modulation. nih.gov
The table below presents data for a series of pyrazinone RORγ antagonists, illustrating the type of data generated from these assays.
| Compound | RORγ Reporter Gene Assay IC50 (nM) | PBMC IL-17 Inhibition IC50 (nM) |
| Compound A | 150 | 250 |
| Compound B | 78 | 120 |
| Compound C | 45 | 80 |
| (S)-11 (BI 730357) | 10 | 25 |
This table is illustrative and based on data for representative pyrazinone RORγ antagonists. IC50 values indicate the concentration of the compound required to inhibit 50% of the target's activity.
Affinity Chromatography and Proteomics-Based Approaches for Target Discovery
For novel compounds where the target is unknown, unbiased approaches like affinity chromatography and proteomics are invaluable. biognosys.comfrontiersin.orgnih.govnih.gov These methods aim to identify the cellular proteins that physically interact with the compound of interest.
Affinity chromatography is a powerful technique for isolating the binding partners of a small molecule from a complex cellular lysate. creative-biolabs.comrsc.orgacs.orgrsc.orgnih.gov In this approach, the compound, such as a derivative of "3-(4-Fluorophenyl)pyrazin-2(1H)-one", would be chemically modified to be immobilized on a solid support, creating an "affinity matrix". This matrix is then incubated with a cell lysate, allowing proteins that bind to the compound to be captured. After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry. This method provides a direct way to "fish" for the molecular targets of a bioactive compound. creative-biolabs.com
Proteomics-based approaches offer a broader view of a compound's impact on the cellular proteome. nih.govtandfonline.comslideshare.netjapsonline.com Techniques such as chemical proteomics can identify direct and indirect targets of a drug. nih.govjapsonline.com One common strategy involves using a photoreactive version of the compound that can be covalently cross-linked to its binding partners upon UV irradiation. The tagged proteins can then be enriched and identified by mass spectrometry. This method has the advantage of capturing even weak or transient interactions that might be missed by traditional affinity chromatography.
Another proteomics strategy is thermal proteome profiling (TPP) or Cellular Thermal Shift Assay (CETSA) . This method relies on the principle that the binding of a ligand to a protein can alter its thermal stability. nih.govresearchgate.net Cells are treated with the compound and then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins are quantified by mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction. This label-free method is particularly useful for validating targets in a physiological context. nih.gov
Genetic and Epigenetic Modulator Identification
Understanding how genetic and epigenetic factors influence a compound's activity is crucial for personalized medicine and for identifying potential mechanisms of resistance.
Genetic approaches to identify modulators of drug response often involve screening for genetic variations that alter a cell's or organism's sensitivity to the compound. nih.govmedrxiv.orgnih.gov For instance, a genome-wide association study (GWAS) could be performed in a population to identify single nucleotide polymorphisms (SNPs) associated with varied responses to a pyrazinone derivative. In a laboratory setting, a screen could be conducted using a panel of cell lines with known genetic backgrounds or by creating resistant cell lines through prolonged exposure to the compound and then sequencing their genomes to identify mutations that confer resistance. tandfonline.comnih.gov
The identification of epigenetic modulators involves investigating how a compound might affect the epigenetic landscape of a cell, or conversely, how epigenetic states can alter a compound's efficacy. nih.govnih.govacs.orgmdpi.comkazanmedjournal.ru Cell-based screening assays can be designed to detect changes in the expression of epigenetically silenced reporter genes. nih.govnih.gov For example, a cell line could be engineered with a GFP reporter gene that is silenced by DNA methylation or histone deacetylation. A screen of compounds, including pyrazinone derivatives, could then identify molecules that reactivate GFP expression, suggesting they act as epigenetic modulators. Further investigation would then be required to determine the specific epigenetic enzymes being targeted, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs).
Novel Applications and Future Directions for 3 4 Fluorophenyl Pyrazin 2 1h One
Exploration in Materials Science
The inherent electronic properties of the pyrazinone ring, combined with the influence of the fluorophenyl substituent, make 3-(4-Fluorophenyl)pyrazin-2(1H)-one an interesting candidate for materials science applications.
Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for various applications in optoelectronics, including optical switching and data storage. The NLO response of a molecule is governed by its electronic structure, particularly the presence of donor-acceptor groups and a delocalized π-electron system. Pyrazine (B50134) derivatives have been investigated for their second-order NLO properties. rsc.org Studies on Λ-shaped pyrazine derivatives have shown that these molecules can possess significant first hyperpolarizability, a key NLO property, arising from low-lying electronic excited states. researchgate.net The this compound structure incorporates an electron-withdrawing pyrazinone ring and a substituted phenyl ring, which could potentially create a push-pull system conducive to NLO activity. Further research, including computational studies and experimental measurements like Hyper-Rayleigh scattering, is warranted to fully characterize the NLO potential of this specific compound.
Key Research Findings on Related Pyrazine Derivatives:
| Derivative Type | Key NLO Finding | Reference |
|---|---|---|
| X-shaped pyrazine derivatives | The anisotropy of the NLO response is strongly dependent on the substitution pattern. | rsc.org |
| Λ-shaped pyrazine derivatives | Exhibit dominant dipolar character in their NLO response. | researchgate.net |
Development of Advanced Functional Materials
The pyrazinone scaffold can serve as a building block for more complex, functional materials. The ability to modify the pyrazinone ring and its substituents allows for the tuning of properties such as luminescence, thermal stability, and self-assembly behavior. For instance, pyrene (B120774) derivatives have been incorporated into polyurethane composites to create materials with good optical limiting properties. nih.gov Similarly, this compound could be polymerized or incorporated into polymer matrices to develop materials with tailored optical or electronic properties. The investigation into the crystal structure of related compounds, such as pyrazoline derivatives, provides insights into the intermolecular interactions that can guide the design of crystalline functional materials. core.ac.uknih.gov
Agricultural Applications (e.g., pesticide, herbicide research)
The search for new and effective agrochemicals is a continuous effort to address challenges such as pest resistance and the need for more environmentally benign solutions. Fluorinated organic compounds have shown significant potential in this area.
Research on fluorinated pyrazole (B372694) derivatives has demonstrated their efficacy as antifungal agents against various phytopathogenic fungi. nih.gov For example, certain fluorinated pyrazole aldehydes have shown moderate activity against Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov The presence of a fluorine atom in this compound could enhance its biocidal activity, making it a candidate for investigation as a potential pesticide or herbicide. The mechanism of action could be similar to other nitrogen-containing heterocyclic fungicides that act as succinate (B1194679) dehydrogenase inhibitors. Further screening against a panel of plant pathogens and weeds is necessary to evaluate its agricultural potential.
Reported Antifungal Activity of Fluorinated Pyrazole Aldehydes:
| Fungal Species | Activity of a Lead Compound (H9) | Reference |
|---|---|---|
| Sclerotinia sclerotiorum | 43.07% inhibition | nih.gov |
Design of Chemical Probes for Biological Research
Chemical probes are essential tools for studying biological processes and validating drug targets. The pyrazinone scaffold has been utilized in the design of inhibitors for various enzymes, including the tissue factor/factor VIIa (TF/VIIa) complex, which is involved in blood coagulation. nih.gov Structure-based design approaches have led to the synthesis of substituted pyrazinones that can interact with specific pockets in the enzyme's active site. nih.gov
The this compound molecule could be functionalized to create selective chemical probes. For example, the introduction of a reactive group or a reporter tag (e.g., a fluorophore) would allow for the labeling and visualization of its biological targets. The fluorophenyl group can also participate in specific interactions with protein residues, potentially enhancing binding affinity and selectivity.
Strategic Development of Advanced Small Molecule Scaffolds
The pyrazinone ring is a versatile scaffold that can be elaborated to generate libraries of complex small molecules for drug discovery and other applications. The synthesis of pyrazolo[3,4-d]pyrimidine-based compounds, for instance, has led to the discovery of potent protein kinase D inhibitors. nih.gov The synthetic accessibility of the pyrazinone core allows for the introduction of diverse substituents at various positions, enabling the exploration of a broad chemical space. acs.org
Starting from this compound, a variety of synthetic transformations can be envisioned. For example, the nitrogen atom at position 1 can be alkylated or acylated, and the pyrazine ring can undergo further substitution reactions. This strategic functionalization can lead to the development of novel scaffolds with improved potency, selectivity, and pharmacokinetic properties for various biological targets. The use of computational methods, such as scaffold hopping, can aid in the design of new imidazopyrazinone-based modulators of receptors like the metabotropic glutamate (B1630785) 2 receptor. acs.org
Emerging Research Trends and Challenges in Pyrazinone Chemistry
The field of pyrazinone chemistry is continually evolving, with several emerging trends and persistent challenges. A significant trend is the focus on green synthesis methodologies to reduce the environmental impact of chemical production. ulisboa.pt
A major challenge in pyrazinone chemistry is the regioselective functionalization of the heterocyclic ring. researchgate.net The electron-deficient nature of the pyrazine ring can make certain transformations difficult. Developing novel synthetic methods to achieve selective C-H functionalization at specific positions of the pyrazinone core is an active area of research. Overcoming these synthetic hurdles will be crucial for unlocking the full potential of compounds like this compound and for the continued development of pyrazinone-based molecules for diverse applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-Fluorophenyl)pyrazin-2(1H)-one, and how can reaction efficiency be optimized?
- Answer : The compound can be synthesized via multicomponent reactions such as the Ugi approach, which enables skeletal and functional diversity with high bond-forming efficiency . Key parameters include solvent choice (e.g., polar aprotic solvents), reaction temperature (typically under reflux), and reaction monitoring via TLC or HPLC . Optimizing stoichiometry and using catalysts like Lewis acids (e.g., ZnCl₂) can improve yields.
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?
- Answer : Use NMR (500 MHz) and NMR (126 MHz) in DMSO-d₆ to identify aromatic protons and carbonyl groups . IR spectroscopy confirms hydrogen-bonded NH/OH stretches (~3200 cm⁻¹). For conflicting data, employ 2D NMR (e.g., COSY, HSQC) or X-ray crystallography to resolve structural ambiguities .
Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?
- Answer : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., CRF1 receptor competitive binding assays using radiolabeled ligands) . Use fluorometric or colorimetric readouts (e.g., ATP depletion in kinase assays) to quantify activity .
Q. What are the key considerations for ensuring purity and stability during synthesis and storage?
- Answer : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC . Store under inert atmosphere at −20°C to prevent hydrolysis of the pyrazinone ring .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies involving this compound derivatives?
- Answer : Verify compound purity (HPLC, elemental analysis) and assay conditions (pH, co-solvents). Compare structural analogs (e.g., substituent effects on the fluorophenyl group) to identify activity trends . Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if receptor affinity data conflict .
Q. What strategies are effective in designing derivatives for specific receptor targets like CRF1?
- Answer : Incorporate a 3-(phenylamino)pyrazin-2(1H)-one scaffold, as shown in CRF1 PET radioligands . Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance receptor interaction. Use molecular docking (e.g., AutoDock Vina) to predict binding poses and optimize substituent positions .
Q. How can researchers employ multicomponent reactions to introduce structural diversity in pyrazin-2(1H)-one derivatives?
- Answer : Utilize Ugi reactions with diverse inputs: amines (e.g., 4-fluoroaniline), aldehydes, and isocyanides to generate stereochemical and functional diversity . Post-synthetic modifications (e.g., Suzuki coupling on brominated derivatives) further expand chemotypes .
Q. What methodologies are recommended for studying metabolic stability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
